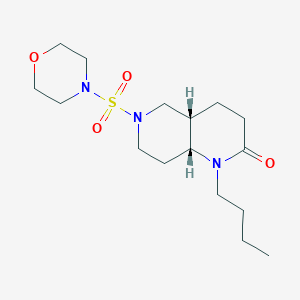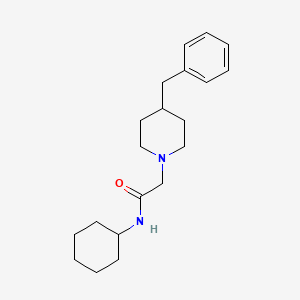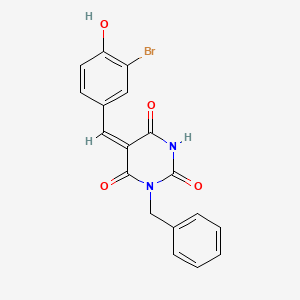![molecular formula C21H24N4O2 B5418314 2-(2-{[4-(4-quinazolinyl)-1-piperazinyl]methyl}phenoxy)ethanol](/img/structure/B5418314.png)
2-(2-{[4-(4-quinazolinyl)-1-piperazinyl]methyl}phenoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{[4-(4-quinazolinyl)-1-piperazinyl]methyl}phenoxy)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as QNZ-EtOH and has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wirkmechanismus
The mechanism of action of QNZ-EtOH is not fully understood, but it is believed to act as an inhibitor of the nuclear factor kappa B (NF-κB) pathway. This pathway is involved in the regulation of inflammatory responses, and inhibition of this pathway has been shown to have anti-inflammatory effects. QNZ-EtOH has also been shown to inhibit the growth of cancer cells and modulate the immune system.
Biochemical and Physiological Effects:
QNZ-EtOH has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. QNZ-EtOH has also been shown to inhibit the growth of cancer cells and modulate the immune system by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using QNZ-EtOH in laboratory experiments is its ability to selectively inhibit the NF-κB pathway, which is involved in a variety of biological processes. This allows researchers to investigate the specific effects of inhibiting this pathway without affecting other cellular processes. However, one limitation of using QNZ-EtOH is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are numerous potential future directions for research involving QNZ-EtOH. One area of interest is investigating the use of QNZ-EtOH in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, QNZ-EtOH has been shown to have potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of QNZ-EtOH and to develop safe and effective treatments based on this compound.
Synthesemethoden
The synthesis of QNZ-EtOH involves the reaction of 4-(4-quinazolinyl)-1-piperazine with 2-(2-chloroethoxy)phenol in the presence of a base catalyst. This reaction results in the formation of QNZ-EtOH, which can be purified using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
QNZ-EtOH has been shown to have potential therapeutic applications in a variety of scientific research fields. This compound has been investigated for its anti-inflammatory properties, as well as its potential use in the treatment of cancer and neurological disorders. QNZ-EtOH has also been studied for its ability to modulate the immune system and its potential use in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
2-[2-[(4-quinazolin-4-ylpiperazin-1-yl)methyl]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-13-14-27-20-8-4-1-5-17(20)15-24-9-11-25(12-10-24)21-18-6-2-3-7-19(18)22-16-23-21/h1-8,16,26H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZHMIUYAUAFSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2OCCO)C3=NC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B5418239.png)
![4-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5418240.png)
![4-methyl-N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamide](/img/structure/B5418245.png)
![2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5418247.png)



![N-ethyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5418275.png)
![3-isopropyl-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418280.png)

![ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5418292.png)
![2-{[5-(3,4-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5418294.png)
![1-[(3-methylphenyl)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5418310.png)